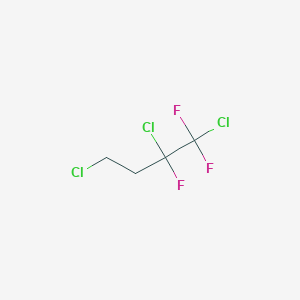
1,2,4-Trichloro-1,1,2-trifluorobutane
Vue d'ensemble
Description
1,2,4-Trichloro-1,1,2-trifluorobutane (1,2,4-TCBTF) is a halogenated hydrocarbon compound, which belongs to the group of haloalkanes. It is composed of one carbon atom and five chlorine atoms, and is a colorless liquid at room temperature. 1,2,4-TCBTF is widely used as a solvent and a refrigerant, and is also used in the manufacture of pharmaceuticals and other industrial products.
Applications De Recherche Scientifique
General Information
1,2,4-Trichloro-1,1,2-trifluorobutane is a chemical compound with the molecular formula C4H4Cl3F3 . It has a molecular weight of 215.43 and a boiling point of 134-136°C .
Potential Uses
This compound is used in laboratory chemicals and in the manufacture of substances . It also has potential applications in scientific research and development .
Thermophysical Property Datafile
One potential application of 1,2,4-Trichloro-1,1,2-trifluorobutane could be in the creation of a Thermophysical Property Datafile for Process Simulators, such as Aspen Plus . This would involve determining various thermophysical properties of the compound, such as its boiling point, melting point, heat capacity, and thermal conductivity, among others.
Free Radicals
Another potential application could be in the study of free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons on an open shell configuration. They may have positive, negative, or zero charge. With some exceptions, these unpaired electrons cause radicals to be highly chemically reactive. The compound could potentially be used in experiments to generate or study free radicals.
3. Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics The compound could also be used in studies related to oxidation, combustion, and thermal cracking kinetics . These studies would involve determining the thermodynamic properties of the compound under various conditions, and could provide valuable data for chemical engineers and scientists.
4. Quantum Tools for IR Spectra Interpretation Finally, 1,2,4-Trichloro-1,1,2-trifluorobutane could potentially be used in conjunction with quantum tools for the interpretation of infrared (IR) spectra . This would involve using the compound in experiments to generate an IR spectrum, which could then be analyzed using quantum tools.
Propriétés
IUPAC Name |
1,2,4-trichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMKNWCCZMNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382177 | |
| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichloro-1,1,2-trifluorobutane | |
CAS RN |
261760-97-8 | |
| Record name | 1,2,4-Trichloro-1,1,2-trifluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
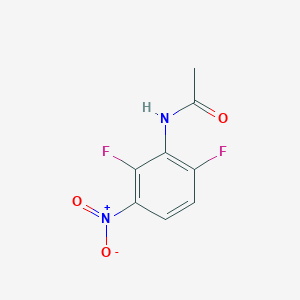
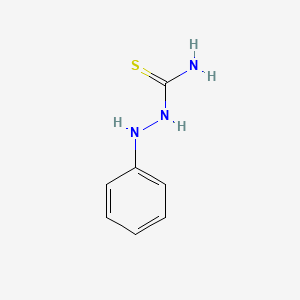



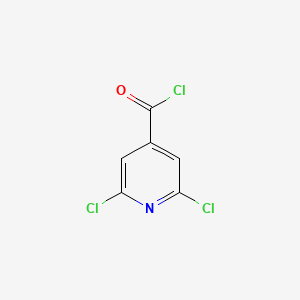
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


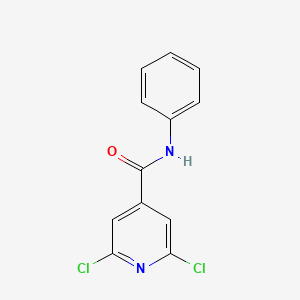
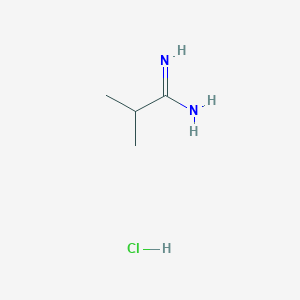
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)